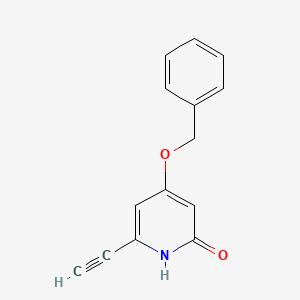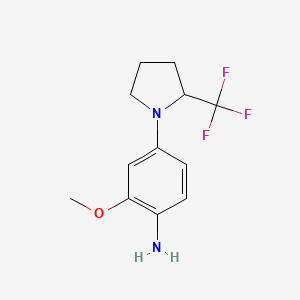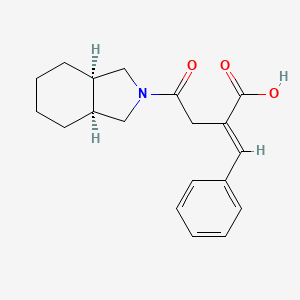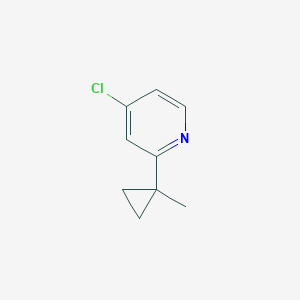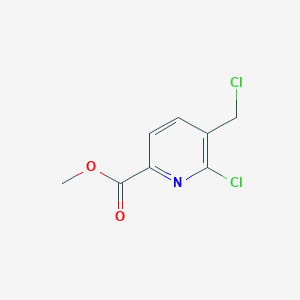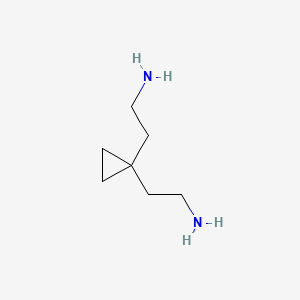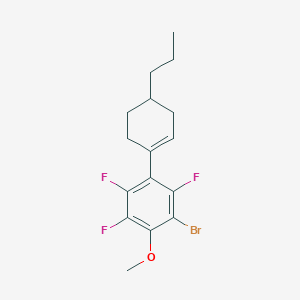
3'-Bromo-2',5',6'-trifluoro-4'-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is a complex organic compound characterized by the presence of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves multiple steps, including halogenation, fluorination, and methoxylation reactions. The specific synthetic route may vary depending on the desired purity and yield. Common reagents used in these reactions include bromine, fluorine gas, and methanol, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Applications De Recherche Scientifique
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2,5,6-trifluorophenol: Shares similar halogenation and fluorination patterns but lacks the methoxy and propyl groups.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its combination of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure
Propriétés
Formule moléculaire |
C16H18BrF3O |
|---|---|
Poids moléculaire |
363.21 g/mol |
Nom IUPAC |
1-bromo-2,4,5-trifluoro-6-methoxy-3-(4-propylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C16H18BrF3O/c1-3-4-9-5-7-10(8-6-9)11-13(18)12(17)16(21-2)15(20)14(11)19/h7,9H,3-6,8H2,1-2H3 |
Clé InChI |
BQYKNANREIJJDY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(=CC1)C2=C(C(=C(C(=C2F)Br)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


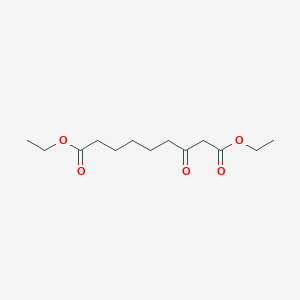
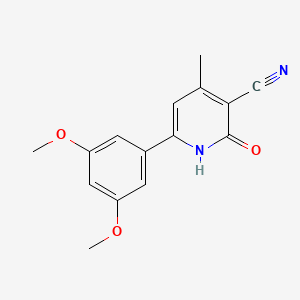
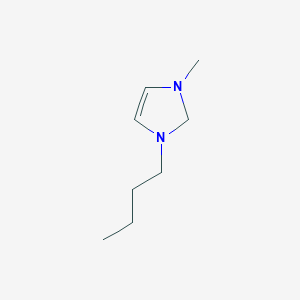
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
